- Convenient "on-water" one-pot, synthesis of flavonols catalyzed by LiOH.H2O- and H2O2-mediated oxidationResearch on Chemical Intermediates, 2023, 49(3), 901-915,
Cas no 93176-00-2 (3-Hydroxy-6-methoxyflavone)

3-Hydroxy-6-methoxyflavone structure
Nombre del producto:3-Hydroxy-6-methoxyflavone
Número CAS:93176-00-2
MF:C16H12O4
Megavatios:268.264084815979
MDL:MFCD00017639
CID:91069
PubChem ID:354333731
3-Hydroxy-6-methoxyflavone Propiedades químicas y físicas
Nombre e identificación
-
- 3-hydroxy-6-methoxyflavone
- 3-hydroxy-6-methoxy-2-phenylchromen-4-one
- 6-Methoxyflavonol
- METHOXYFLAVONOL, 6-(RG)
- 3-hydroxy-6-methoxy-2-phenyl-4h-chromen-4-on
- 3-hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one
- 3-Hydroxy-6-methoxy-2-phenyl-chromen-4-on
- 3-hydroxy-6-methoxy-2-phenyl-chromen-4-one
- Q63398311
- 3-HYDROXY-6-METHOXY-2-PHENYL-4H-1-BENZOPYRAN-4-ONE
- MEGxp0_001707
- OGURJSOPVFCIOO-UHFFFAOYSA-N
- Y2008
- ST50309348
- 4H-1-Benzopyran-4-one, 3-hydroxy
- 3-Hydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (ACI)
- AF 12
- 3-Hydroxy-6-methoxyflavanone
- AKOS025146309
- ACon1_000011
- H1522
- MFCD00017639
- BRD-K90139951-001-01-9
- CHEMBL539131
- NS00116241
- T73078
- NCGC00168876-01
- CS-0148626
- XH161917
- DTXSID10350947
- 93176-00-2
- SCHEMBL2121813
- 4H-1-Benzopyran-4-one, 3-hydroxy-6-methoxy-2-phenyl-
- TS-10135
- AR-683/43306460
- HY-N8571
- DB-057377
- 3-Hydroxy-6-methoxyflavone
-
- MDL: MFCD00017639
- Renchi: 1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(17)15(18)16(20-13)10-5-3-2-4-6-10/h2-9,18H,1H3
- Clave inchi: OGURJSOPVFCIOO-UHFFFAOYSA-N
- Sonrisas: O=C1C2C(=CC=C(C=2)OC)OC(C2C=CC=CC=2)=C1O
Atributos calculados
- Calidad precisa: 268.07400
- Masa isotópica única: 268.074
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 2
- Complejidad: 409
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
- Superficie del Polo topológico: 55.8
- Xlogp3: 3.4
Propiedades experimentales
- Color / forma: solid
- Denso: 1.353
- Punto de fusión: 206.0 to 210.0 deg-C
- Punto de ebullición: 446.6°Cat760mmHg
- Punto de inflamación: 169.4°C
- índice de refracción: 1.651
- PSA: 59.67000
- Logp: 3.17420
- Lambda Max: 330(CHCl3)(lit.)
- Disolución: Not determined
3-Hydroxy-6-methoxyflavone Información de Seguridad
- Wgk Alemania:3
3-Hydroxy-6-methoxyflavone Datos Aduaneros
- Código HS:2914509090
- Datos Aduaneros:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-Hydroxy-6-methoxyflavone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1522-1G |
3-Hydroxy-6-methoxyflavone |
93176-00-2 | >98.0%(GC) | 1g |
¥520.00 | 2024-04-15 | |
TRC | H973098-100mg |
3-Hydroxy-6-methoxyflavone |
93176-00-2 | 100mg |
$ 65.00 | 2022-06-02 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862319-1g |
3-Hydroxy-6-methoxyflavone |
93176-00-2 | ≥98%(GC) | 1g |
¥457.20 | 2022-01-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1522-1g |
3-Hydroxy-6-methoxyflavone |
93176-00-2 | 98.0%(GC) | 1g |
¥535.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1522-5g |
3-Hydroxy-6-methoxyflavone |
93176-00-2 | 98.0%(GC) | 5g |
¥2410.0 | 2023-09-01 | |
TargetMol Chemicals | TN2943-100 mg |
3-Hydroxy-6-methoxyflavone |
93176-00-2 | 98% | 100MG |
¥ 640 | 2023-07-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1522-1g |
3-Hydroxy-6-methoxyflavone |
93176-00-2 | 98.0%(GC) | 1g |
¥535.0 | 2023-09-01 | |
A2B Chem LLC | AB65114-1g |
3-Hydroxy-6-methoxyflavone |
93176-00-2 | >98.0%(GC) | 1g |
$69.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219266-5g |
6-Methoxyflavonol |
93176-00-2 | 98% | 5g |
¥2400.00 | 2024-04-25 | |
Ambeed | A790750-1g |
3-Hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one |
93176-00-2 | 98% | 1g |
$68.0 | 2025-03-04 |
3-Hydroxy-6-methoxyflavone Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Catalysts: Lithium hydroxide Solvents: Water ; 1 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 5 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 5 h, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
Referencia
- A novel synthesis of 6-methoxy and 7-methoxy flavonolsHeterocycles, 1984, 22(9), 1943-6,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Pyrrolidine Solvents: Water ; 24 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled
Referencia
- Synthesis of Flavonols via Pyrrolidine Catalysis: Origins of the Selectivity for Flavonol versus AuroneJournal of Organic Chemistry, 2020, 85(20), 13160-13176,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Solvents: Ethanol
Referencia
- Exploring the anti-breast cancer potential of flavonoid analogsRSC Advances, 2016, 6(82), 79166-79179,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Diethylamine Solvents: Acetonitrile ; 25 °C
Referencia
- Method for the synthesis of C-arylation product of benzopyranones and 1,4-pyranones, India, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Diethylamine Solvents: Acetonitrile ; 4 h, rt
Referencia
- Hydroxyl directed C-arylation: synthesis of 3-hydroxyflavones and 2-phenyl-3-hydroxy pyran-4-ones under transition-metal free conditionsOrganic & Biomolecular Chemistry, 2018, 16(3), 444-451,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.3 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Ethanol , Water ; 0 °C; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.3 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Ethanol , Water ; 0 °C; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referencia
- Ruthenium(II)-Catalyzed Synthesis of Spirobenzofuranones by a Decarbonylative Annulation ReactionAngewandte Chemie, 2018, 57(2), 456-460,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 10 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Discovery of a Prenylated Flavonol Derivative as a Pin1 Inhibitor to Suppress Hepatocellular Carcinoma by Modulating MicroRNA BiogenesisChemistry - An Asian Journal, 2019, 14(1), 130-134,
3-Hydroxy-6-methoxyflavone Raw materials
- 4H-1-Benzopyran-4-one, 3-hydroxy-6-methoxy-
- 2-Propen-1-one, 1-(2-hydroxy-5-methoxyphenyl)-3-phenyl-
- Phenylhydrazine Hydrochloride (1:1)
- 6-Methoxy-2-phenyl-2,3-dihydrochromen-4-one
- Benzaldehyde
- 2-Hydroxy-5-methoxyacetophenone
3-Hydroxy-6-methoxyflavone Preparation Products
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93176-00-2)3-Hydroxy-6-methoxyflavone

Pureza:99%
Cantidad:5g
Precio ($):232.0